molecular formula C9H10OS B1589070 S-benzyl ethanethioate CAS No. 32362-99-5

S-benzyl ethanethioate

Cat. No.: B1589070
CAS No.: 32362-99-5
M. Wt: 166.24 g/mol
InChI Key: XQLIUJWBXPIGCB-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is primarily used as a chemical reagent in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

A common preparation method for S-benzyl ethanethioate involves the reaction of benzyl acetate with sodium hydrosulfide in an alcohol solvent . The reaction conditions typically include stirring the mixture at room temperature and then purifying the product through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

S-benzyl ethanethioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound into thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the thioacetate group with other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere such as nitrogen or argon.

    Substitution: Alkyl halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thioacetates

Scientific Research Applications

S-benzyl ethanethioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-benzyl ethanethioate involves its interaction with molecular targets through its thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the type of reaction and the conditions used. For example, in oxidation reactions, the thioacetate group can be converted into sulfoxides or sulfones, which may have different biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar in structure but lacks the sulfur atom, making it less reactive in certain types of chemical reactions.

    Thiophenol: Contains a thiol group instead of a thioacetate group, leading to different reactivity and applications.

    Methyl thioacetate: Similar in structure but with a methyl group instead of a benzyl group, affecting its solubility and reactivity.

Uniqueness

S-benzyl ethanethioate is unique due to its combination of a benzyl group and a thioacetate group, which provides specific reactivity patterns and applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings .

Properties

IUPAC Name

S-benzyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLIUJWBXPIGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448331
Record name S-Benzyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32362-99-5
Record name S-Benzyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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